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Compound Name: Titanium disilicide

Cat. No.: B078298

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding
strategies to lower the C49 to C54 phase transformation temperature of titanium disilicide
(TiSi2).

Frequently Asked Questions (FAQSs)

Q1: What is the significance of the C49 to C54 phase transformation in TiSi2?

The C49 to C54 phase transformation is critical for the application of titanium disilicide in
microelectronics. The C49 phase, which forms at lower temperatures (around 450°C - 650°C),
is a metastable polymorph with high electrical resistivity (60-70 pQ-cm).[1][2][3] The C54 phase
is the thermodynamically stable, low-resistivity phase (15-20 uQ-cm) desired for use in contacts
and interconnects in integrated circuits.[1][2][3] A high transformation temperature can be
problematic for modern semiconductor manufacturing processes.

Q2: My C49-TiSiz film is not transforming to the C54 phase at the expected temperature. What
are the potential causes?

Several factors can inhibit the C49 to C54 transformation, leading to a higher transformation
temperature. These include:

e Film Thickness: Thinner titanium films result in a higher transformation temperature.[4][5]
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o Substrate Orientation: The transformation temperature is higher on Si(111) substrates
compared to Si(100) substrates.[4][5]

» Linewidth: In patterned structures, the transformation becomes more difficult as the linewidth
decreases, an issue known as the "fine-line effect".[1][6]

» Dopants: High concentrations of dopants like arsenic and phosphorus in the silicon substrate
can inhibit the transformation.[7][8]

Q3: What are the primary strategies to lower the C49-C54 transformation temperature?

Several effective methods have been developed to reduce the C49 to C54 transformation
temperature. These primarily focus on enhancing the nucleation density of the C54 phase. The
main strategies include:

Refractory Metal lon Implantation: Implanting elements like Molybdenum (Mo) or Tungsten
(W) into the silicon substrate before titanium deposition.[1][9][10][11]

 Titanium Alloying: Using a titanium alloy target (e.g., Ti-Ta, Ti-Nb, Ti-Mo) for sputtering
instead of pure titanium.[12][13]

« Interlayer Deposition: Depositing a thin layer of a refractory metal, such as Tantalum (Ta),
between the silicon substrate and the titanium film.[2]

o High-Temperature Sputtering (HTS) with Preamorphization Implantation (PAI): Combining a
silicon surface amorphization step with heating the substrate during titanium deposition.[14]

Troubleshooting Guides

Issue 1: C54 transformation temperature remains high
after Mo ion implantation.

Possible Cause: Incorrect ion implantation parameters or post-implantation annealing.
Troubleshooting Steps:

» Verify Implantation Dose and Energy: Ensure the Molybdenum implantation was performed
at an appropriate dose and energy. A low dose may not provide sufficient nucleation sites.
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» Pre-Titanium Deposition Anneal: An activation anneal after implantation and before titanium
deposition is crucial to remove implant-induced damage.[1] Without this step, defects can
interfere with the intended effect of the implanted species.

o Check for Contamination: Ensure the silicon surface is clean before titanium deposition, as
contaminants can hinder the silicide reaction.

Click to download full resolution via product page

Issue 2: Inconsistent results with titanium-tantalum (Ti-
Ta) alloys.

Possible Cause: Incorrect alloy composition or annealing conditions.
Troubleshooting Steps:

» Verify Alloy Concentration: The concentration of the alloying element is critical. For Ta,
concentrations in the range of 3-6 atomic % have been shown to be effective.[12]

» Annealing Ramp Rate: The heating rate during annealing can influence the transformation
kinetics.[15] A controlled ramp rate, as specified in established protocols, should be used.

» Atmosphere Control: The annealing ambient is important. A nitrogen atmosphere is often
used to prevent oxidation and the formation of titanium nitride on the surface.[3]

Click to download full resolution via product page

Quantitative Data Summary
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Transformat
ion Resulting
Key Reference(s
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Tantalum (Ta) 5-10A resistivity
Interlayer ) ~200 o [2]
Interlayer thickness characteristic
of C54
PAI of Si
. . . Low
High-Temp surface, Ti Significant o
) PAI + HTS ] ) resistivity [14]
Sputtering sputtering at reduction c54

450°C

Experimental Protocols
Protocol 1: Molybdenum lon Implantation for Lowered
C54-TiSi2 Formation Temperature

e Substrate Preparation: Start with lightly doped p-type Si(100) wafers.

© 2025 BenchChem. All rights reserved.

4/7

Tech Support


https://pubs.aip.org/aip/apl/article-pdf/67/25/3729/18515955/3729_1_online.pdf
https://research.ibm.com/publications/reduction-of-the-c54-tisilessinfgreater2lessinfgreater-phase-transformation-temperature-using-refractory-metal-ion-implantation
https://pubs.aip.org/aip/apl/article/67/25/3729/65021/Reduction-of-the-C54-TiSi2-phase-transformation
https://www.semanticscholar.org/paper/Reduction-of-the-C54%E2%80%93TiSi2-phase-transformation-ion-Mann-Miles/d07aecc4c307cf713624b538f91749cf191b1396
https://pubs.aip.org/aip/apl/article-pdf/67/25/3729/18515955/3729_1_online.pdf
https://research.ibm.com/publications/reduction-of-the-c54-tisilessinfgreater2lessinfgreater-phase-transformation-temperature-using-refractory-metal-ion-implantation
https://www.researchgate.net/publication/234947034_Low_temperature_formation_of_C54-TiSi2_using_titanium_alloys
https://www.researchgate.net/publication/234947034_Low_temperature_formation_of_C54-TiSi2_using_titanium_alloys
https://www.researchgate.net/publication/32135253_Reduction_of_the_C49_-_C54_phase_transformation_temperature_in_co-sputtered_TiSi2_thin_films_by_ternary_alloying
https://www.researchgate.net/publication/234947034_Low_temperature_formation_of_C54-TiSi2_using_titanium_alloys
https://www.researchgate.net/publication/32135253_Reduction_of_the_C49_-_C54_phase_transformation_temperature_in_co-sputtered_TiSi2_thin_films_by_ternary_alloying
https://nemanich.physics.asu.edu/sites/g/files/litvpz2116/files/2022-01/Reduction-of-the-phase-transition-temperature-of-TiSisub2sub-on-Si111-using-a-Ta-interlayerMaterials-Research-Society-Symposium--Proceedings.pdf
https://www.ias.ac.in/article/fulltext/boms/022/03/0391-0397
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

lon Implantation: Implant Molybdenum (Mo) ions into the silicon substrate. A typical dose is
in the range of 5x103 to 5x10* atoms/cm?2.

Activation Anneal: Perform a post-implantation anneal to remove any crystal damage caused
by the implantation process. This is done before titanium deposition.

Titanium Deposition: Deposit a thin film of titanium onto the prepared silicon substrate.
Thermal Annealing: Perform a two-step rapid thermal annealing (RTA) process.

o Alow-temperature anneal (e.g., 600-650°C) to form the silicide.

o A selective etch to remove unreacted titanium.

o A higher-temperature anneal to transform the C49 phase to the C54 phase. With Mo
implantation, this temperature can be as low as 700°C, compared to over 750°C for
unimplanted samples.[1]

Protocol 2: Tantalum Interlayer for Lowered C54-TiSiz
Formation Temperature

Substrate Preparation: Use clean Si(111) substrates.

Interlayer Deposition: In an ultra-high vacuum (UHV) system, deposit a thin (5-10 A) layer of
Tantalum (Ta) onto the silicon substrate.

Titanium Deposition: Without breaking vacuum, sequentially deposit the titanium film (e.qg.,
100 A) on top of the Ta interlayer.

In-situ Annealing: Anneal the samples in-situ for 10 minutes at temperatures ranging from
500°C to 750°C in 50°C increments to observe the phase transformation. The transformation
temperature can be lowered by approximately 200°C with this method.[2] This approach has
also been shown to suppress surface agglomeration of the C54 film.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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